

# Application Notes: Live-Cell Imaging with Red Vital Stains

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A Note on Terminology: The term "**Janus Red**" is not commonly used in scientific literature for a specific vital stain. It is possible this is a misnomer for "Janus Green," a stain for mitochondria, or refers to another red vital stain. These application notes will focus on Neutral Red, a widely used red vital stain for live-cell imaging of lysosomes and assessing cell viability.

## **Introduction to Neutral Red Vital Staining**

Neutral Red (also known as Toluylene Red) is a eurhodin dye that functions as a vital stain, primarily accumulating in the lysosomes of healthy, viable cells.[1][2][3] Its utility in live-cell imaging stems from its ability to passively cross the cell membrane in its uncharged state. Once inside the cell, the acidic environment of the lysosomes (pH 4.5-5.0) causes the dye to become protonated and charged, effectively trapping it within these organelles.[4][5] This accumulation is dependent on the maintenance of a pH gradient, which requires ATP, and thus is a characteristic of viable cells. Consequently, Neutral Red is a powerful tool for visualizing lysosomal morphology and trafficking, as well as for quantifying cell viability and cytotoxicity.

## **Key Applications**

- Live-Cell Imaging of Lysosomes: Visualize the distribution, morphology, and dynamics of lysosomes in real-time.
- Cell Viability and Cytotoxicity Assays: Quantify the number of viable cells in a culture, as the
  uptake of Neutral Red is proportional to the number of healthy cells. This is widely used in
  toxicology and drug discovery.



- Studying Endocytosis and Lysosomal Trafficking: Monitor the process of endocytosis and the subsequent fusion of endosomes with lysosomes.
- Assessment of Autophagy: Changes in lysosomal compartments during autophagy can be observed.

## **Quantitative Data Summary**

The following tables provide a summary of key quantitative parameters for using Neutral Red in live-cell imaging and viability assays.

Parameter	Value	Reference(s)
Excitation Wavelength	~530 nm	
Emission Wavelength	~645 nm	_
Optimal pH for Uptake	Physiological pH (e.g., 7.4)	_
pH Indicator Range	Red (acidic) to Yellow (alkaline)	_
Molar Absorptivity	Varies with pH	_
Quantum Yield	Moderate	_



Parameter	Value	Reference(s)
Typical Staining Concentration	1:100 dilution of a 3 mg/mL stock solution	
Incubation Time for Imaging	2-10 minutes at room temperature	
Incubation Time for Viability Assay	1-2 hours (up to 4 hours) at 37°C	-
Cell Seeding Density (96-well plate)	5,000 - 20,000 cells/well	-
Absorbance Reading (Viability Assay)	540 nm	<del>-</del>

# **Experimental Protocols**

# Protocol 1: Live-Cell Imaging of Lysosomes with Neutral Red

This protocol describes the staining of live cells for the visualization of lysosomes using fluorescence microscopy.

#### Materials:

- Neutral Red Staining Solution (e.g., 0.2 g/L)
- Phosphate-Buffered Saline (PBS) or other appropriate wash buffer
- Live cells cultured on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets

#### Procedure:

- Grow cells to the desired confluency on a suitable imaging vessel.
- Remove the cell culture medium.



- · Gently wash the cells once with PBS.
- Add the Neutral Red Staining Solution to the cells and incubate for 2-10 minutes at room temperature. The optimal incubation time may vary depending on the cell line and should be determined empirically.
- Remove the staining solution and wash the cells twice with PBS for 2 minutes each.
- Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
- Immediately proceed to image the cells using a fluorescence microscope. Lysosomes will appear as red fluorescent puncta within the cytoplasm.

# Protocol 2: Cell Viability/Cytotoxicity Assay Using Neutral Red

This protocol provides a method for quantifying cell viability by measuring the amount of Neutral Red taken up by lysosomes.

#### Materials:

- Cells cultured in a 96-well plate
- Neutral Red solution (e.g., 0.33% in DPBS)
- · Cell culture medium
- Neutral Red Assay Fixative (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)
- Neutral Red Assay Solubilization Solution (e.g., 1% Acetic acid in 50% Ethanol)
- Microplate reader capable of measuring absorbance at 540 nm

#### Procedure:

• Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200  $\mu L$  of culture medium and incubate overnight.

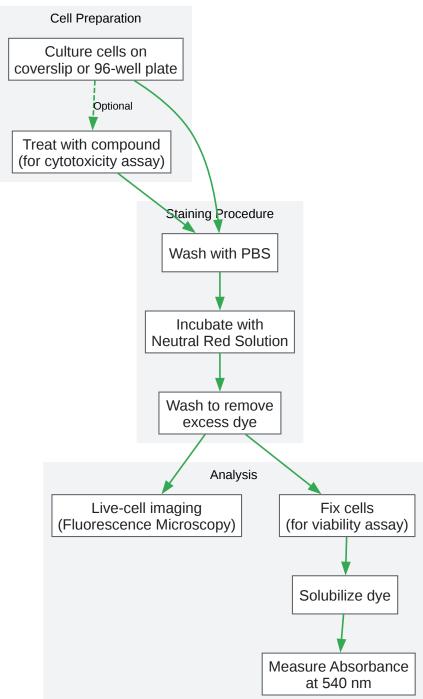


- If assessing cytotoxicity, treat the cells with the test compound for the desired duration.
- Add Neutral Red solution to each well to a final concentration recommended by the manufacturer (e.g., by adding a volume equal to 10% of the culture medium volume).
- Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
- Carefully remove the medium and quickly rinse the cells with the Neutral Red Assay Fixative.
- Remove the fixative and add a volume of Neutral Red Assay Solubilization Solution equal to the original culture volume to each well.
- Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.
- Measure the absorbance of each well at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

### **Visualizations**



# Experimental Workflow: Neutral Red Staining Preparation



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Experimental workflow for Neutral Red staining.

### Cellular Uptake and Lysosomal Sequestration of Neutral Red Live Cell Non-Viable Cell Extracellular Space Compromised Membrane $(pH \sim 7.4)$ No pH gradient Neutral Red No Dye Accumulation (Uncharged) Passive Diffusion Cytoplasm $(pH \sim 7.2)$ Protonation **Neutral Red** ATP-dependent (Protonated/Charged) Proton Pump Trapped H+ influx Lysosome (pH ~4.5-5.0)

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Mechanism of Neutral Red uptake in live cells.

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